1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
CAS No.:
Cat. No.: VC15981992
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-2-3-11(14)6-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3 |
| Standard InChI Key | GIRNJPQDXBBBSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC2=C(C1)C=C(C=C2)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (IUPAC name: 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone) is a small organic molecule with the molecular formula C₁₁H₁₃NO₂ and a molar mass of 191.23 g/mol . Its structure comprises a partially saturated isoquinoline ring system, where the nitrogen atom at position 2 is acetylated, and a hydroxyl group is present at position 7 (Table 1).
Table 1: Molecular Properties of 1-(7-Hydroxy-3,4-Dihydroisoquinolin-2(1H)-Yl)Ethanone
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| SMILES | CC(=O)N1CCC2=C(C1)C=C(C=C2)O |
| InChIKey | GIRNJPQDXBBBSG-UHFFFAOYSA-N |
| CAS Registry Number | 99365-65-8 |
The canonical SMILES string CC(=O)N1CCC2=C(C1)C=C(C=C2)O highlights the acetyl group (CC(=O)) attached to the nitrogen of the dihydroisoquinoline scaffold . X-ray crystallography data for this specific compound are unavailable, but analogous structures, such as LY3154207, adopt a boat conformation with pseudoaxial orientations of substituents, potentially influencing receptor binding .
Synthesis and Physicochemical Characteristics
Physicochemical Profile
Key physicochemical parameters inferred from structural analogs include:
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Solubility: Moderate aqueous solubility due to the hydroxyl group, though lipophilicity from the aromatic ring may limit it.
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Stability: Susceptibility to oxidation at the phenolic hydroxyl group, necessitating stabilization in formulations.
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pKa: The phenolic hydroxyl (pKa ~10) and the tertiary amine (pKa ~8.5) contribute to pH-dependent ionization .
Biological Activities and Mechanistic Insights
Dopaminergic Modulation
Although direct binding data for 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone are lacking, its structural resemblance to LY3154207 suggests potential activity at dopamine receptors. LY3154207 acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor (D1R), enhancing receptor response to endogenous dopamine without inducing tachyphylaxis . The acetyl and hydroxy groups in both compounds may participate in hydrogen bonding with the D1R’s extracellular loop 2 (ECL2), a critical region for allosteric modulation .
Table 2: Comparative Analysis of Isoquinoline Derivatives
| Compound | Target | Activity | Clinical Relevance |
|---|---|---|---|
| LY3154207 | D1R | PAM | Phase 2 trials for dementia |
| DETQ | D1R | PAM | Preclinical studies |
| 1-(7-OH-DHIQ)Ethanone | Undetermined | Undetermined | Research tool |
Neurochemical Effects
Future Research Directions
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Synthetic Optimization: Introduce substituents to enhance blood-brain barrier penetration and metabolic stability.
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In Vitro Profiling: Screen for D1R PAM activity using calcium mobilization assays.
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In Vivo Studies: Evaluate cognitive and motor effects in rodent models of neurodegeneration.
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Cocrystal Development: Improve solubility via cocrystallization, as achieved with LY3154207 .
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